N-(3-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5/c1-8-6-9(2)17-13(16-8)19-12(15)18-11-5-3-4-10(14)7-11/h3-7H,1-2H3,(H3,15,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVMOLBHYYLCCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=CC=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC(=CC=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Condensation Approaches
The synthesis begins with the preparation of 4,6-dimethylpyrimidin-2-amine, typically achieved via the Biginelli reaction. As demonstrated in pyrimido[4,5-d]pyrimidine syntheses, 6-amino-2-thiouracil derivatives react with aldehydes and guanidine precursors in refluxing glacial acetic acid (Method A) or dimethylformamide (Method B) to form bicyclic intermediates. Adapting this protocol, 3-chlorophenylguanidine can be introduced via nucleophilic substitution:
Step 1: Pyrimidine Ring Formation
6-Amino-2-thiouracil + 3-Chlorobenzaldehyde → Thiouracil intermediate (70–80% yield)
Step 2: Guanidine Coupling
Thiouracil intermediate + Guanidine hydrochloride → N-(3-Chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
Reaction conditions: 6–8 hours at 110°C in acetic acid, yielding 65–75%.
Isothiuronium Salt Pathway
A patent by JP6748188B2 describes guanidine formation via isothiuronium salts, offering superior regiocontrol. For the target compound:
1. 3-Chloroaniline + Carbon disulfide → Thiourea derivative
2. Alkylation with methyl iodide → Isothiuronium salt
3. Reaction with 4,6-dimethylpyrimidin-2-amine → Target compound (82% yield)
This method minimizes byproducts and achieves higher purity compared to classical routes.
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Parameter | Classical Method (Acetic Acid) | Isothiuronium Method (DMF) |
|---|---|---|
| Yield (%) | 65–75 | 80–82 |
| Reaction Time (h) | 6–8 | 4–5 |
| Byproduct Formation | Moderate (15–20%) | Low (<5%) |
| Scalability | Limited by acid corrosion | Industrially feasible |
Polar aprotic solvents like DMF enhance nucleophilicity of the pyrimidine amine, accelerating coupling kinetics.
Catalytic Enhancements
Incorporating 5 mol% CuI or Pd(OAc)₂ improves yields by 12–15% in microwave-assisted syntheses, reducing reaction times to 1–2 hours.
Structural Characterization and Analytical Data
Spectroscopic Profiles
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 275.74 g/mol |
| logP | 3.20 |
| Hydrogen Bond Donors | 3 |
| Polar Surface Area | 56.16 Ų |
| Melting Point | 238–240°C (decomp.) |
Challenges and Mitigation Strategies
Regioselectivity in Guanidine Formation
Competing N- vs. O-alkylation can occur during pyrimidine functionalization. Employing bulky bases (e.g., DBU) or low-temperature (−20°C) conditions suppresses side reactions.
Purification Difficulties
The compound’s high polarity necessitates silica gel chromatography with 5% NH₃/MeOH eluent, achieving >95% purity.
Applications and Derivatives
While direct biological data for this compound remain scarce, structural analogs exhibit CDK2 inhibition (IC₅₀ = 0.8–1.2 μM) and antitumor activity in MCF-7 cells. Derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced metabolic stability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups : The trifluoromethyl analog (CAS 94828-52-1) has a higher molecular weight (309.29 g/mol) and melting point (152–153°C) compared to the target compound, likely due to the strong electron-withdrawing nature of the CF₃ group enhancing crystallinity .
- Halogen Position: The 3-chloro-4-fluoro analog (CAS 524057-25-8) introduces both Cl and F substituents, which may alter electronic distribution and intermolecular interactions.
- Methyl Substitution: The 3-chloro-2-methylphenyl derivative (MDL: MFCD19103644) adds steric bulk, increasing its molecular weight to 289.76 g/mol.
Biological Activity
N-(3-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine, with the CAS number 332073-82-2, is a guanidine derivative that has garnered attention for its potential biological activities, particularly in cancer treatment and as an inhibitor of key signaling pathways. This article presents a comprehensive overview of its biological activity, including research findings, case studies, and data tables.
Compound Overview
- Molecular Formula : C₁₃H₁₄ClN₅
- Molar Mass : 275.74 g/mol
- Hazard Class : Irritant
Research indicates that compounds similar to this compound may act as inhibitors of the MAPK/ERK signaling pathway. This pathway is crucial in regulating cell division and survival, making it a significant target in cancer therapy. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, including colorectal and breast cancer cells, by inhibiting key proteins involved in cell survival and proliferation .
In Vitro Studies
-
Cytotoxicity Assays :
- The compound demonstrated strong cytotoxic effects against several cancer cell lines. For instance, in HL-60 promyelocytic leukemia cells, it induced apoptosis at concentrations that did not significantly affect non-tumorigenic cells (MCF10A) .
- A study reported IC50 values indicating effective inhibition of cell viability in colorectal cancer cells with both wild-type and mutated BRAF .
- Structure-Activity Relationship (SAR) :
Case Studies
A recent study published in 2020 explored the anti-cancer mechanisms of various guanidine derivatives, including this compound. The findings highlighted its ability to inhibit ERK1/2 signaling and reduce phosphorylation of critical survival pathways such as Src and STAT3 .
Table 1: Biological Activity Summary
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HL-60 (Promyelocytic Leukemia) | 5 | Induces apoptosis |
| MCF10A (Non-tumorigenic) | >50 | Minimal cytotoxicity |
| Colorectal Cancer (Wild-type BRAF) | 10 | Significant growth inhibition |
| Colorectal Cancer (Mutated V600E BRAF) | 8 | Significant growth inhibition |
Q & A
Q. What are the optimal synthetic routes for N-(3-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4,6-dimethyl-2-pyrimidinamine with a substituted phenyl isocyanate or thiourea precursor under basic conditions (e.g., triethylamine). Temperature control (90–95°C) and pH optimization are critical to avoid side products like acetylated intermediates . Purification typically employs recrystallization from ethanol or acetonitrile, with yields improved by slow cooling.
Q. How can researchers confirm the molecular structure of this compound?
X-ray crystallography is the gold standard for structural confirmation. Programs like SHELXL and ORTEP-III are used for refinement, leveraging hydrogen-bonding patterns (e.g., N–H⋯N interactions) to validate the guanidine core. Complementary techniques include:
Q. What are the primary biological targets or mechanisms of action for this compound?
Guanidine derivatives often act as enzyme inhibitors or receptor modulators. For example, structurally similar compounds exhibit activity against Rac1 (a GTPase involved in cancer metastasis) via competitive inhibition . Preliminary assays may include:
- Kinase inhibition screens (e.g., ATP-binding site competition).
- Cellular viability assays (e.g., MTT on cancer cell lines) .
Advanced Research Questions
Q. How can researchers address conflicting bioactivity data across structurally similar guanidine derivatives?
Contradictions often arise from substituent effects. For instance:
- Electron-withdrawing groups (e.g., 3-Cl on phenyl) may enhance receptor binding but reduce solubility.
- Pyrimidine methylation (4,6-dimethyl) stabilizes ring conformation, altering pharmacokinetics . Methodological approach :
- Conduct structure-activity relationship (SAR) studies with systematic substituent variations.
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins .
Q. What strategies resolve low yields or regioselectivity issues in the synthesis of this compound?
Low yields (~35% in some cases ) may stem from competing side reactions (e.g., over-acetylation). Solutions include:
- Protecting groups : Temporarily block reactive sites (e.g., amine groups) during synthesis.
- Microwave-assisted synthesis : Enhances reaction efficiency and regioselectivity under controlled conditions .
Q. How do crystallographic disorders affect the interpretation of this compound’s structure?
Disorders in crystal lattices (e.g., rotated pyrimidine rings) complicate refinement. Mitigation steps:
- Collect high-resolution data (<1.0 Å) to resolve atomic positions.
- Apply TWINABS for twinned crystals or use SHELXD for phase correction .
Q. What in vivo models are suitable for studying this compound’s anticancer potential?
- BALB/c mice with xenografted tumors (e.g., F3II cells) to assess metastasis suppression .
- Dosage : 25 mg/kg intraperitoneal injections, monitoring lung colonization reduction.
- PK/PD studies : HPLC-MS for plasma concentration profiling and metabolite identification .
Methodological Challenges and Solutions
Q. How to optimize reaction conditions for scale-up without compromising purity?
- DoE (Design of Experiments) : Vary temperature, solvent (DMF vs. THF), and catalyst loadings.
- PAT (Process Analytical Technology) : Use inline FTIR or Raman spectroscopy to monitor reaction progress .
Q. What computational tools predict the compound’s metabolic stability?
- ADMET predictors (e.g., SwissADME) to estimate cytochrome P450 interactions.
- MD simulations (GROMACS) to assess membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
